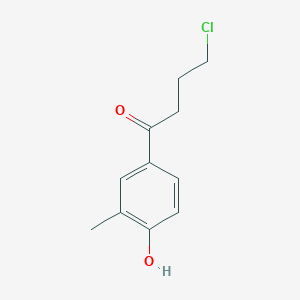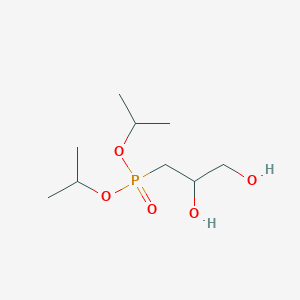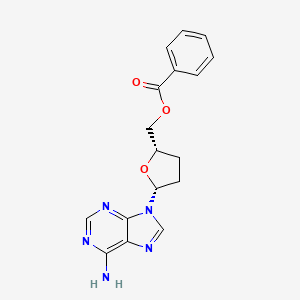
1-Hydroxytricosa-2,5,14-trien-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxytricosa-2,5,14-trien-4-one is an organic compound with the molecular formula C23H40O2. It contains a hydroxyl group, a ketone group, and multiple double bonds, making it a versatile molecule in organic chemistry . The compound’s structure includes 24 non-hydrogen bonds, 4 multiple bonds, 18 rotatable bonds, 4 double bonds, 1 ketone group, 1 hydroxyl group, and 1 primary alcohol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxytricosa-2,5,14-trien-4-one can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions. The process involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organic group .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and catalysts is crucial to optimize the production process and minimize costs.
化学反応の分析
Types of Reactions
1-Hydroxytricosa-2,5,14-trien-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
1-Hydroxytricosa-2,5,14-trien-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Hydroxytricosa-2,5,14-trien-4-one involves its interaction with various molecular targets. The hydroxyl and ketone groups play a crucial role in its reactivity. For instance, the compound can form hydrogen bonds with biological molecules, influencing their structure and function . The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular membranes.
類似化合物との比較
Similar Compounds
Tropone: An organic compound with a similar triene structure but lacks the hydroxyl group.
Tropolone: Contains both a hydroxyl and a ketone group, similar to 1-Hydroxytricosa-2,5,14-trien-4-one.
Stigmasta-4,22,25-trien-3-one: A steroid with a triene structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its long carbon chain. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
122106-34-7 |
|---|---|
分子式 |
C23H40O2 |
分子量 |
348.6 g/mol |
IUPAC名 |
1-hydroxytricosa-2,5,14-trien-4-one |
InChI |
InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(25)21-19-22-24/h9-10,18-21,24H,2-8,11-17,22H2,1H3 |
InChIキー |
SMKINGBNWANFFF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC=CC(=O)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)


![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)


![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)

![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)
![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
